molecular formula C14H23IO3 B6212330 ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate CAS No. 2731009-91-7

ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B6212330
CAS No.: 2731009-91-7
M. Wt: 366.2
InChI Key:
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Description

Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[222]octane-4-carboxylate is a complex organic compound featuring a bicyclic structure with an oxirane ring This compound is notable for its unique structural features, which include an iodomethyl group, an isopropyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves multiple steps:

    Formation of the Bicyclic Core: The initial step often involves the construction of the bicyclic core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, forming the bicyclo[2.2.2]octane framework.

    Introduction of the Oxirane Ring: The oxirane ring can be introduced via an epoxidation reaction, where a double bond in the bicyclic structure is treated with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA).

    Iodomethylation: The iodomethyl group is typically introduced through a halogenation reaction. This can be achieved by treating the compound with iodomethane (CH3I) in the presence of a base like potassium carbonate (K2CO3).

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester. This can be done using ethanol (C2H5OH) and a strong acid catalyst such as sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The iodomethyl group is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include hydroxide ions (OH-), amines (NH2R), and thiols (SHR).

    Oxidation Reactions: The isopropyl group can be oxidized to form ketones or alcohols, depending on the oxidizing agent used.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of alcohols, amines, or thiols depending on the nucleophile.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary alcohols from esters.

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound’s reactivity allows it to be used in studies involving enzyme interactions and metabolic pathways.

    Material Science: Its structural properties may be exploited in the development of new materials with specific chemical or physical properties.

Mechanism of Action

The mechanism by which ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate exerts its effects depends on the context of its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through its functional groups. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The ester group can undergo hydrolysis, releasing the active carboxylic acid which can further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(chloromethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate: Similar structure but with a chloromethyl group instead of an iodomethyl group.

    Ethyl 1-(bromomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate: Similar structure but with a bromomethyl group instead of an iodomethyl group.

    Ethyl 1-(hydroxymethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate: Similar structure but with a hydroxymethyl group instead of an iodomethyl group.

Uniqueness

Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is unique due to the presence of the iodomethyl group, which is more reactive than its chloro- or bromo- counterparts. This increased reactivity can be advantageous in certain chemical reactions, making it a valuable compound in synthetic organic chemistry.

Properties

CAS No.

2731009-91-7

Molecular Formula

C14H23IO3

Molecular Weight

366.2

Purity

95

Origin of Product

United States

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